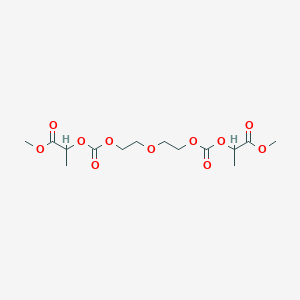
Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)-: is an organic compound with the molecular formula C22H20O4 and a molecular weight of 348.3918 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with methoxy and phenylmethoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- typically involves the reaction of 4-methoxybenzaldehyde with phenylmethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: This compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzaldehyde core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes and their derivatives .
Medicine: While not a drug itself, Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- can be used in the synthesis of medicinal compounds, particularly those with anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound is utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties .
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in oxidation reactions, it may act as a substrate for oxidizing enzymes, leading to the formation of carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 4-(phenylmethoxy)-: This compound has a similar structure but lacks the additional methoxy group, resulting in different chemical properties.
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: This compound has a methoxy group at a different position, which can influence its reactivity and applications.
Benzaldehyde, 4-methyl-3,5-bis(phenylmethoxy)-: This compound has a methyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness: Benzaldehyde, 4-methoxy-3,5-bis(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
13326-72-2 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-methoxy-3,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H20O4/c1-24-22-20(25-15-17-8-4-2-5-9-17)12-19(14-23)13-21(22)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
WAOQJWSTWQZQQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
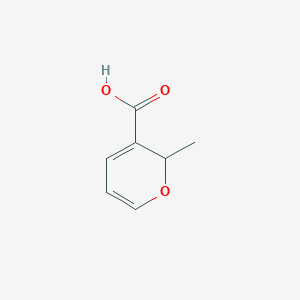


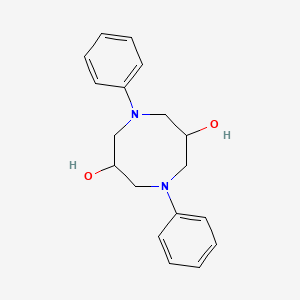
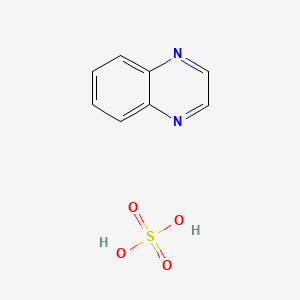
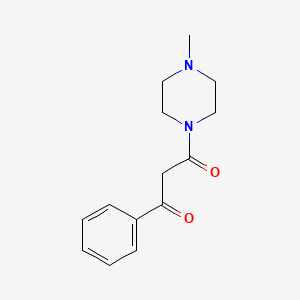
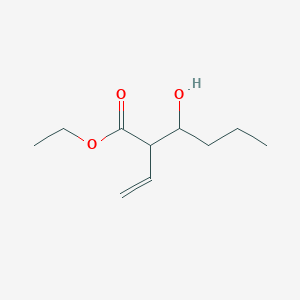
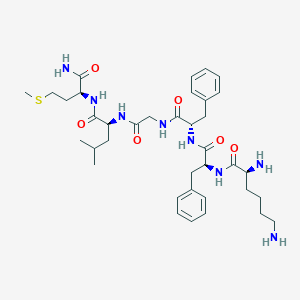
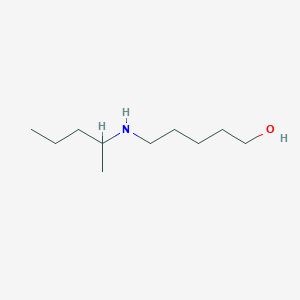
![3,9-Bis(2-phenylethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14728670.png)
![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)

